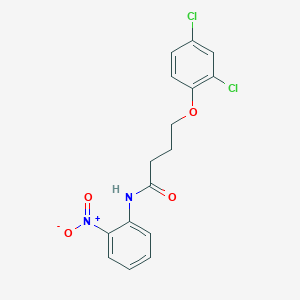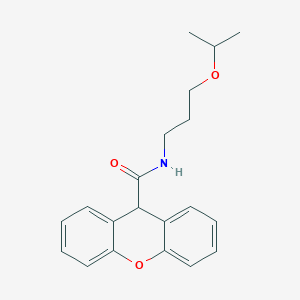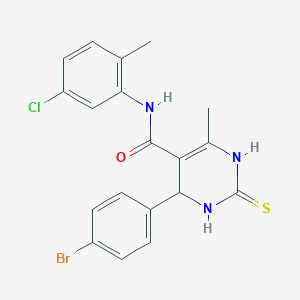
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as dicamba, is a synthetic herbicide that is commonly used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost. In
科学研究应用
Dicamba has been extensively studied for its effectiveness in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. It has also been used in research to study the effects of herbicides on the environment and human health. Dicamba has been found to have a low toxicity to humans and other mammals, making it a safe herbicide to use in agriculture.
作用机制
Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When applied to a plant, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is absorbed and transported throughout the plant, causing it to grow uncontrollably and eventually die. Dicamba is effective against broadleaf weeds because they are more sensitive to auxin than grasses and other plants.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in gene expression, alter the structure and function of cell membranes, and disrupt the balance of plant hormones. These effects can lead to stunted growth, chlorosis, and eventually death of the plant.
实验室实验的优点和局限性
Dicamba is a popular herbicide in agricultural research due to its low cost and effectiveness. It is also relatively safe to use, making it a good choice for experiments that involve human or animal subjects. However, 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide can be difficult to control and can have unintended effects on non-target plants and animals. It is important to use 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide with caution and follow proper safety protocols when conducting experiments.
未来方向
There are several future directions for 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide research. One area of interest is the development of new formulations of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide that are more effective and have fewer unintended effects on the environment. Another area of research is the study of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide resistance in weeds and the development of new strategies to control resistant populations. Additionally, there is a need for more research on the long-term effects of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide on human and environmental health.
合成方法
Dicamba can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This acid is then esterified with 2-nitrophenol to form 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide. The synthesis of 4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide is relatively simple and can be done on a large scale, making it a cost-effective herbicide.
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-7-8-15(12(18)10-11)24-9-3-6-16(21)19-13-4-1-2-5-14(13)20(22)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCIVCCUSVYQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)

![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5130153.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)
![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)

![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)

![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)